N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-formylphenoxy)acetamide
Overview
Description
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-formylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a dichlorobenzyl group, and a formylphenoxyacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-formylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through cyclization reactions involving appropriate thioamides and haloamines. The dichlorobenzyl group is introduced via nucleophilic substitution reactions, while the formylphenoxyacetamide moiety is attached through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-carboxyphenoxy)acetamide.
Reduction: Formation of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-formylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-formylphenoxy)acetamide involves its interaction with specific molecular targets. The thiazole ring and dichlorobenzyl group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The formylphenoxyacetamide moiety may also play a role in modulating the compound’s overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-(1-adamantylcarbonyl)-N’-(2-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)thiourea
- 2-Bromoethylamine
Uniqueness
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-formylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-formylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c20-15-6-3-5-12(18(15)21)8-14-9-22-19(27-14)23-17(25)11-26-16-7-2-1-4-13(16)10-24/h1-7,9-10H,8,11H2,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWCUPDSSNLMEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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